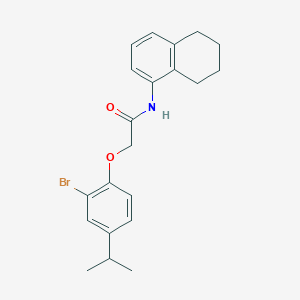![molecular formula C23H24N2O5S B296761 N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296761.png)
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research and other inflammatory diseases.
Mecanismo De Acción
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By preventing the translocation of NF-κB to the nucleus, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 inhibits the expression of genes involved in inflammation and cell proliferation, leading to apoptosis in cancer cells and reduced inflammation in various disease models.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its specificity for NF-κB inhibition, which allows for targeted inhibition of NF-κB without affecting other signaling pathways. However, one limitation of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is its potential toxicity at high concentrations, which may limit its use in vivo. In addition, the synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 is complex and may be difficult for some laboratories to replicate.
Direcciones Futuras
For N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 include further investigation of its potential applications in cancer research and other inflammatory diseases. In addition, studies are needed to determine the optimal dosage and delivery methods for N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 in vivo. Other potential future directions include the development of more potent and selective NF-κB inhibitors based on the structure of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.
Métodos De Síntesis
The synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 involves a multi-step process that begins with the reaction of 2-bromoacetophenone with magnesium in the presence of diethyl ether to form 2-phenyl-1-propanol. This intermediate is then reacted with 4-methoxybenzaldehyde to form 2-(4-methoxybenzyl)phenol. The final step involves the reaction of 2-(4-methoxybenzyl)phenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of triethylamine to form N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been extensively studied for its potential applications in cancer research and other inflammatory diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB, N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide 11-7082 has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Propiedades
Fórmula molecular |
C23H24N2O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-18-13-14-22(30-2)21(15-18)25(31(3,27)28)16-23(26)24-20-12-8-7-11-19(20)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26) |
Clave InChI |
OOVVOXUPSGIPEV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)
![ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296698.png)
![ethyl 6-amino-4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296699.png)
![ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296701.png)